molecular formula C9H11NO2 B159186 3-(2,6-Dioxocyclohexyl)propanenitrile CAS No. 1874-85-7

3-(2,6-Dioxocyclohexyl)propanenitrile

Cat. No. B159186
CAS RN: 1874-85-7
M. Wt: 165.19 g/mol
InChI Key: LQVPJLFILJGCEX-UHFFFAOYSA-N
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Description

3-(2,6-Dioxocyclohexyl)propanenitrile is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of 3-(2,6-Dioxocyclohexyl)propanenitrile consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . For more detailed structural information, you may refer to its ChemSpider ID 259188 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,6-Dioxocyclohexyl)propanenitrile include a flash point of 179.7±22.3 °C and an index of refraction of 1.481 . It has 3 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Degradation in Micro-electrolysis Systems

The degradation of nitrile compounds similar to 3-(2,6-Dioxocyclohexyl)propanenitrile has been explored using Fe(0)/GAC micro-electrolysis systems. These studies focus on the efficacy of different system conditions, such as influent pH value and Fe(0)/GAC ratio, on the pollutant removal efficiency. The results indicate that the degradation efficiency increases with decreasing influent pH values and that the presence of granular activated carbon enhances the system's current efficiency (Lai et al., 2013).

Applications in Battery Electrolytes

Research on nitrile-functionalized compounds has shown their potential in the formulation of safe electrolytes for lithium-ion batteries. Specifically, mixtures involving nitrile compounds have demonstrated high safety, better wettability to separator and electrodes, and promising electrochemical performance, making them valuable for practical battery applications (Liu et al., 2016).

Precursors for Heterocyclic Systems Synthesis

Nitrile compounds like 3-(2,6-Dioxocyclohexyl)propanenitrile are key in synthesizing various heterocyclic systems. They serve as precursors for creating imidazole derivatives, oxazoles, isothiazoles, and diazaphospholidines. This broad application in synthesizing diverse chemical structures underscores their versatility in organic synthesis (Drabina & Sedlák, 2012).

Inhibitors of Immune Complex Induced Inflammation

Derivatives of similar nitrile compounds have been evaluated for their effectiveness in reducing inflammation, particularly in immune complex-induced reactions. These compounds showed a pattern of activity comparable to certain steroids and distinct from traditional anti-inflammatory drugs, indicating a unique mechanism of action (Haviv et al., 1988).

Conformational Analysis in Organosilicon Compounds

Nitrile-bearing organosilicon compounds have been studied for their conformational properties using spectroscopic techniques. These studies contribute to understanding the structural dynamics of nitriles in various solvent environments, which is crucial for their applications in material science (Jenneskens et al., 1989, 2010).

properties

IUPAC Name

3-(2,6-dioxocyclohexyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPJLFILJGCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172055
Record name 3-(2,6-Dioxocyclohexyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dioxocyclohexyl)propanenitrile

CAS RN

1874-85-7
Record name 3-(2,6-Dioxocyclohexyl)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,6-Dioxocyclohexyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dioxocyclohexanepropanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA2DK6L7WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wang, J Feng, S Deng, B Bao, F Meng… - … Chemistry & High …, 2022 - ingentaconnect.com
Background and Aim: Achyranthis Bidentatae Radix plus Semen Vaccariae are traditional Chinese medicines, which have been widely applied in the treatment of migraine and Erectile …
Number of citations: 1 www.ingentaconnect.com

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